

# Methyl dichloroacetate structural formula and molecular weight

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## Compound of Interest

Compound Name: Methyl dichloroacetate

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## Methyl Dichloroacetate: A Technical Guide for Researchers

### Abstract

This technical guide provides a comprehensive overview of **methyl dichloroacetate** (MDCA), a halogenated ester with significant applications in both synthetic chemistry and as a precursor in pharmaceutical research. This document details the structural formula, molecular weight, and key physicochemical properties of MDCA. Furthermore, it explores its role as an initiator in controlled radical polymerization and the therapeutic applications of its parent compound, dichloroacetate (DCA), in oncology, with a focus on its mechanism of action on cellular metabolism. Experimental methodologies for key applications are outlined, and relevant signaling pathways are visualized to support researchers, scientists, and drug development professionals.

### Chemical Identity and Properties

**Methyl dichloroacetate**, with the IUPAC name methyl 2,2-dichloroacetate, is a colorless liquid with an ethereal odor.<sup>[1]</sup> It is primarily used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.<sup>[1][2]</sup>

### Structural Formula and Molecular Information

The chemical structure and molecular details of **methyl dichloroacetate** are fundamental to its reactivity and applications.

- Chemical Formula:  $C_3H_4Cl_2O_2$  [\[1\]](#)
- SMILES: COC(=O)C(Cl)Cl [\[2\]](#)
- InChI Key: HKMLRUAPIDAGIE-UHFFFAOYSA-N [\[2\]](#)

## Physicochemical Data

A summary of the key physical and chemical properties of **methyl dichloroacetate** is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	142.97 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Physical State	Liquid	<a href="#">[4]</a>
Boiling Point	143 °C (289 °F) at 760 mmHg	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	-52 °C (-62 °F)	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.381 g/mL at 25 °C	
Flash Point	75 °C (167 °F)	<a href="#">[3]</a>
Solubility	Limited solubility in water; soluble in ether and chloroform.	<a href="#">[2]</a>

## Applications in Chemical Synthesis

**Methyl dichloroacetate** serves as a versatile reagent in organic synthesis, notably as an initiator in controlled polymerization reactions.

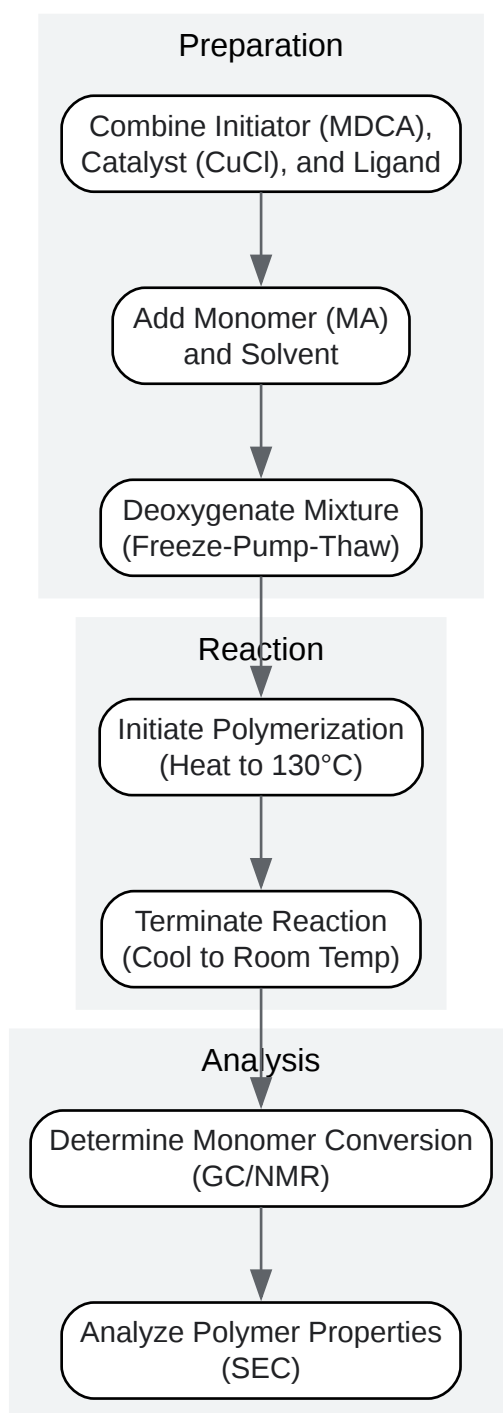
### Atom Transfer Radical Polymerization (ATRP)

**Methyl dichloroacetate** is utilized as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP), a method for synthesizing polymers with controlled molecular weight and narrow polydispersity. The dichloroacetyl group allows for the initiation of polymerization from two sites, enabling the growth of polymer chains in two directions.

#### Experimental Protocol: General Procedure for ATRP of Methyl Acrylate

The following protocol outlines a general procedure for the ATRP of methyl acrylate (MA) using a dichloroacetate-based initiator, catalyzed by a copper complex.

- **Reagent Preparation:** In a Schlenk flask, the initiator (e.g.,  $\alpha,\alpha$ -dichlorotoluene), copper(I) chloride (CuCl), and a ligand such as 2,2'-bipyridine are combined in a specific molar ratio (e.g., 1:1:3).<sup>[5]</sup>
- **Monomer and Solvent Addition:** The monomer (methyl acrylate) and a solvent (e.g., butyl acetate) are added to the flask.<sup>[5]</sup>
- **Degassing:** The heterogeneous mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization. The flask is then filled with an inert gas, such as nitrogen or argon.<sup>[5]</sup>
- **Polymerization:** The flask is immersed in an oil bath preheated to the desired reaction temperature (e.g., 130°C) to start the polymerization.<sup>[5]</sup>
- **Termination:** After a predetermined time, the reaction is terminated by cooling the flask to room temperature.<sup>[5]</sup>
- **Analysis:** The conversion of the monomer is determined using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The molecular weight and polydispersity of the resulting polymer are analyzed by size-exclusion chromatography (SEC).<sup>[5]</sup>



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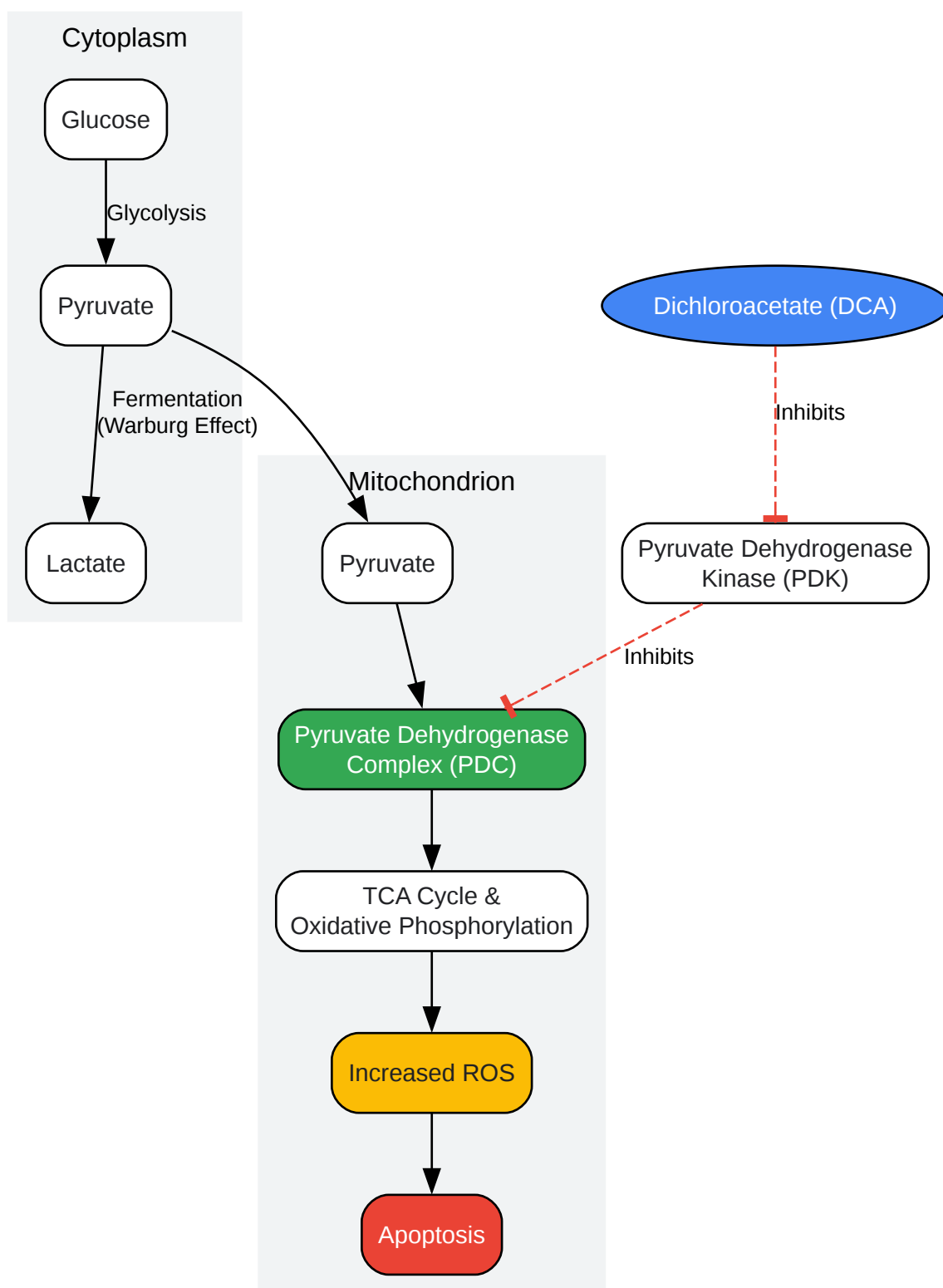
**Figure 1.** General experimental workflow for Atom Transfer Radical Polymerization (ATRP).

## Relevance in Drug Development: The Role of Dichloroacetate (DCA)

While **methyl dichloroacetate** is primarily a synthetic intermediate, its de-esterified form, dichloroacetate (DCA), has garnered significant attention in the field of oncology. DCA is a small molecule that acts as a metabolic modulator, selectively targeting the altered metabolism of cancer cells.

### Mechanism of Action in Cancer Metabolism

Cancer cells often exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, where glucose is fermented to lactate even in the presence of oxygen. DCA reverses this effect by inhibiting pyruvate dehydrogenase kinase (PDK).[6] PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), which is the gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK, DCA locks PDC in its active state, promoting the oxidation of pyruvate in the mitochondria and shifting metabolism from glycolysis to oxidative phosphorylation.[6] This metabolic switch can lead to an increase in reactive oxygen species (ROS) and induce apoptosis in cancer cells.



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**Figure 2.** Signaling pathway of Dichloroacetate (DCA) in cancer cell metabolism.

## Experimental Protocols for In Vitro Metabolic Studies

To assess the metabolic effects of DCA on cancer cells, a series of in vitro assays are typically performed.

### Cell Culture and Treatment:

- Cancer cell lines (e.g., breast cancer MCF-7) are cultured in appropriate media.[\[7\]](#)
- Cells are treated with varying concentrations of DCA (e.g., 0.5-5 mM, which are considered clinically relevant) for a specified duration (e.g., 24-48 hours).[\[7\]](#)

### Lactate Production Assay:

A common method to evaluate the shift from glycolysis is to measure the concentration of lactate in the cell culture medium.

- Cell Seeding: Plate cells in 96-well plates and allow them to adhere.
- Treatment: Treat cells with DCA for the desired time.
- Sample Collection: Collect the cell culture medium.[\[7\]](#)
- Lactate Measurement: Use a commercial L-Lactate Assay Kit.[\[7\]](#) This is typically a colorimetric or fluorometric assay where lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, which is coupled to a reaction that produces a detectable signal. The absorbance or fluorescence is measured using a microplate reader.

### Reactive Oxygen Species (ROS) Detection:

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H<sub>2</sub>DCFDA).

- Cell Culture and Treatment: Grow and treat cells with DCA in a multi-well plate.
- Probe Loading: Remove the treatment medium and wash the cells. Add a working solution of H<sub>2</sub>DCFDA (e.g., 10-20  $\mu$ M) and incubate for 30-45 minutes at 37°C, protected from light.[\[8\]](#)

H<sub>2</sub>DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

- Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm).[8]

## Conclusion

**Methyl dichloroacetate** is a valuable chemical intermediate with important applications in polymer chemistry. Its derivative, dichloroacetate, has emerged as a promising agent in cancer therapy due to its ability to modulate cellular metabolism. This guide provides essential data and experimental context for researchers working with these compounds. Further investigation into the synthesis of novel polymers using MDCA and the clinical applications of DCA in combination with other therapies is warranted.

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